molecular formula C20H18ClNO2 B11400112 2-chloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

2-chloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11400112
M. Wt: 339.8 g/mol
InChI Key: DZRYJJBWJMAXER-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound with a molecular formula of C18H16ClNO2. This compound is characterized by the presence of a furan ring, a chlorinated benzamide group, and a methyl-substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chlorine atom.

    Attachment of the Furan Ring: The furan ring is then attached to the benzamide core through a nucleophilic substitution reaction.

    Introduction of the Methylphenyl Group: Finally, the methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The chlorinated benzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-Chloro-N,N-di-n-propylnicotinamide
  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18ClNO2/c1-15-8-10-16(11-9-15)13-22(14-17-5-4-12-24-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

DZRYJJBWJMAXER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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